
N-(1,1-dioxidotetrahydrothiophène-3-yl)-N,5-diméthyl-1-phényl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Les chercheurs l'ont identifié comme un activateur des canaux potassiques rectifiant vers l'intérieur régulés par les protéines G (GIRK). Les canaux GIRK jouent un rôle crucial dans la modulation de l'excitabilité des cellules, en particulier dans le cerveau et les tissus périphériques. La sélectivité et la puissance de ce composé en font une cible thérapeutique potentielle pour des indications telles que la perception de la douleur, l'épilepsie, la récompense/la dépendance et l'anxiété .
- Application: Des études in vitro pourraient explorer son efficacité contre les bactéries pathogènes telles que Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus et Bacillus subtilis. Des tests de diffusion sur disque peuvent révéler sa zone d'inhibition .
- Application: Les chercheurs ont identifié des dérivés avec une stabilité métabolique améliorée. L'évaluation de leur pharmacocinétique (essais DMPK) pourrait conduire à de meilleurs candidats médicaments pour les troubles liés aux GIRK .
- Application: Enquêter si ce composé ou ses analogues affectent les voies de signalisation médiées par les GIRK dans des régions cérébrales spécifiques. Les domaines thérapeutiques potentiels incluent l'épilepsie, les troubles de l'humeur et la dépendance .
- Application: Explorer les effets du composé sur la régulation du rythme cardiaque. L'activation du sous-type GIRK1/2 pourrait avoir des implications pour les arythmies ou l'insuffisance cardiaque .
- Application: Considérer ce composé comme un point de départ pour la conception d'outils pharmacologiques pénétrant le cerveau. Le développement ciblé de médicaments pourrait bénéficier de composés qui modulent spécifiquement les canaux GIRK .
Activation des canaux GIRK
Activité antibactérienne
Amélioration de la stabilité métabolique
Troubles neurologiques
Recherche cardiovasculaire
Développement de médicaments
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide ’s action include the activation of GIRK channels, leading to changes in cell excitability . This can have various downstream effects depending on the specific physiological context.
Analyse Biochimique
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 channels, enhancing their activity and thereby modulating the flow of potassium ions across the cell membrane . This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to conformational changes that increase channel opening and potassium ion conductance.
Cellular Effects
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on various cell types and cellular processes are profound. In neuronal cells, the activation of GIRK channels by this compound results in hyperpolarization of the cell membrane, which can reduce neuronal excitability and inhibit the release of neurotransmitters . This has implications for conditions such as epilepsy and pain, where excessive neuronal activity is a hallmark. Additionally, in cardiac cells, the compound’s activation of GIRK channels can influence heart rate and rhythm by modulating the electrical activity of cardiac myocytes .
Molecular Mechanism
At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through direct binding interactions with GIRK channels. The compound binds to the cytoplasmic regions of the GIRK1/2 channels, inducing conformational changes that stabilize the open state of the channel . This binding is facilitated by the unique structural features of the compound, including its sulfone and triazole moieties, which interact with specific amino acid residues on the channel proteins. The activation of GIRK channels by this compound can also influence downstream signaling pathways, including those involving G protein-coupled receptors (GPCRs) and second messengers such as cyclic AMP (cAMP).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining GIRK channel activation and modulating cellular excitability .
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low to moderate doses, the compound effectively activates GIRK channels, leading to beneficial effects such as reduced neuronal excitability and improved cardiac function . At high doses, the compound may exhibit toxic or adverse effects, including excessive inhibition of neuronal activity and potential cardiotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a key role in the oxidation of the compound, while conjugation reactions involving glutathione and glucuronic acid facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the brain, heart, and liver . Its localization within these tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
Within cells, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is localized to specific subcellular compartments, including the plasma membrane and cytoplasm . The compound’s activity is closely associated with its localization to the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby influencing its function and efficacy.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBABKUFOJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
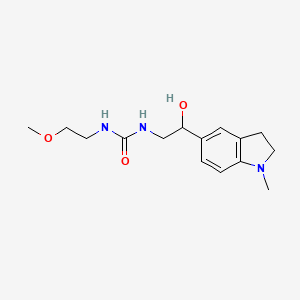
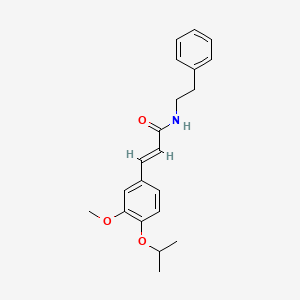
![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)
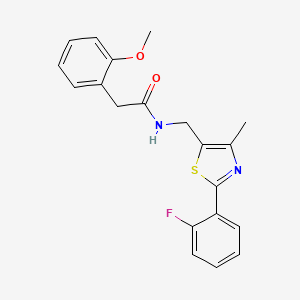
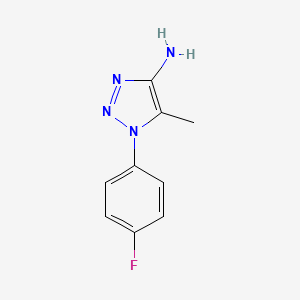

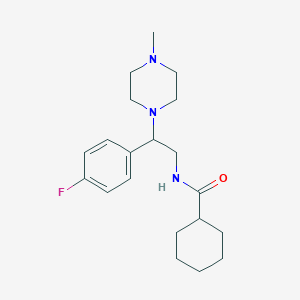
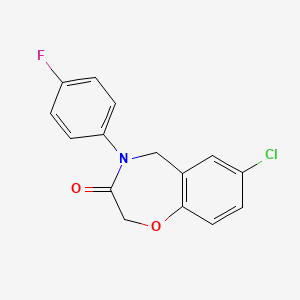
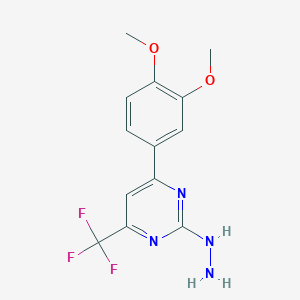
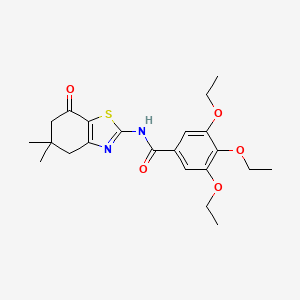
![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2565706.png)
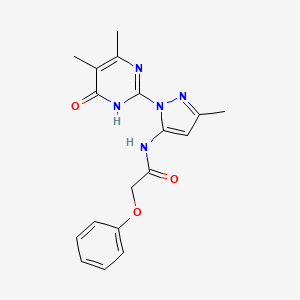

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
